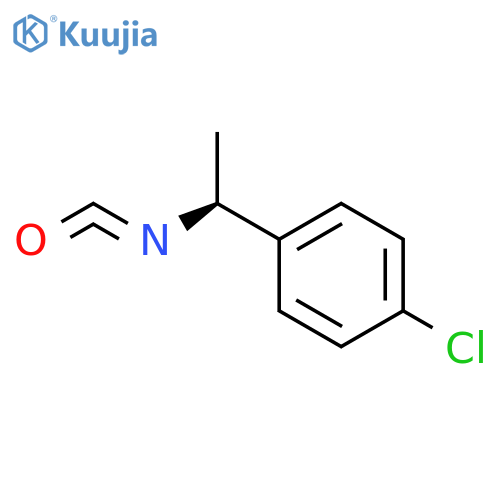Cas no 745783-72-6 ((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)

745783-72-6 structure
商品名:(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%
(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-[(1S)-1-isocyanatoethyl]benzene
- (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE
- 745783-72-6
- DTXSID00426968
- SCHEMBL957376
- AKOS025295698
- (S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%
- DB-236137
- (s)-1-chloro-4-(1-isocyanatoethyl)benzene
-
- MDL: MFCD05664072
- インチ: InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
- InChIKey: MDGZWQDRYKKTOB-ZETCQYMHSA-N
- ほほえんだ: C[C@@H](C1=CC=C(C=C1)Cl)N=C=O
計算された属性
- せいみつぶんしりょう: 181.0294416g/mol
- どういたいしつりょう: 181.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 屈折率: 1.5360
- かんど: Moisture Sensitive
(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | L20227-1g |
(S)-(-)-1-(4-Chlorophenyl)ethylisocyanate,tech.90% |
745783-72-6 | tech.90% | 1g |
¥1130.00 | 2023-09-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20227-1g |
(S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate, tech. 90% |
745783-72-6 | tech. 90% | 1g |
¥2003.00 | 2023-02-26 |
(S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90% 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
745783-72-6 ((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%) 関連製品
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 4770-00-7(3-cyano-4-nitroindole)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
